1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethoxy)-, 1-(1,1-dimethylethyl) ester

CAS No.: 906644-32-4

Cat. No.: VC8315706

Molecular Formula: C14H15BF3NO5

Molecular Weight: 345.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 906644-32-4 |

|---|---|

| Molecular Formula | C14H15BF3NO5 |

| Molecular Weight | 345.08 g/mol |

| IUPAC Name | [1-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethoxy)indol-2-yl]boronic acid |

| Standard InChI | InChI=1S/C14H15BF3NO5/c1-13(2,3)24-12(20)19-10-7-9(23-14(16,17)18)5-4-8(10)6-11(19)15(21)22/h4-7,21-22H,1-3H3 |

| Standard InChI Key | CVPJJNRTLCYWFL-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC(F)(F)F)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OC(F)(F)F)(O)O |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

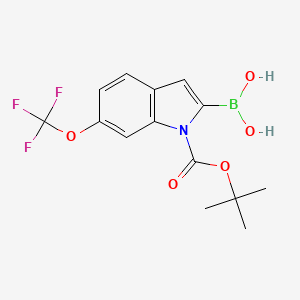

The compound’s structure centers on a 1H-indole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

-

1-Carboxylic Acid tert-Butyl Ester: A bulky ester group at position 1, which enhances metabolic stability and influences solubility .

-

2-Boronic Acid (-B(OH)₂): At position 2, this moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

-

6-Trifluoromethoxy (-OCF₃): A strongly electron-withdrawing group at position 6, which modulates electronic properties and may improve bioavailability .

The SMILES notation O=C(N1C(B(O)O)=CC2=C1C=C(OC(F)(F)F)C=C2)OC(C)(C)C unambiguously defines this arrangement .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 906644-32-4 | |

| Molecular Formula | C₁₄H₁₅BF₃NO₅ | |

| Molecular Weight | 345.08 g/mol | |

| SMILES | See above | |

| Hazard Statements | H302, H315, H319 |

Physicochemical Properties and Stability

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | Keep cool (<4°C), inert atmosphere, dry | |

| Protective Equipment | Gloves, eye protection, respiratory gear | |

| Hazard Mitigation | Avoid inhalation; wash skin after contact |

Applications in Drug Discovery

Boronic Acid Pharmacophores

Boronic acids are increasingly utilized in protease inhibitors (e.g., bortezomib) due to their reversible covalent binding to catalytic serine residues. The 2-borono substituent in this compound could target similar enzymatic pockets .

Fluorinated Moieties in Medicinal Chemistry

The trifluoromethoxy group enhances membrane permeability and metabolic resistance, traits critical for CNS-targeting agents and antiviral drugs .

Future Directions and Challenges

Unresolved Questions

-

Synthetic Optimization: Scalable routes requiring fewer purification steps.

-

Biological Screening: In vitro and in vivo studies to identify molecular targets.

-

Formulation Strategies: Addressing boronic acid’s solubility limitations via prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume